

Edotecarin Pharmacokinetics in Human Clinical Trials

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Compound Focus: Edotecarin

CAS No.: 174402-32-5

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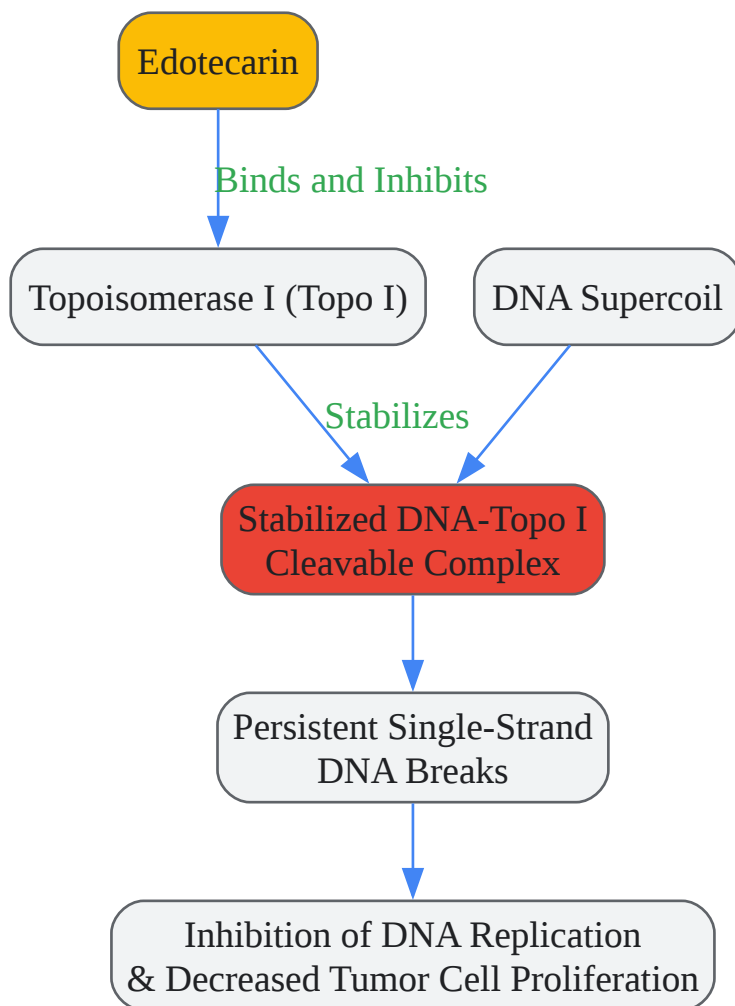
While specific quantitative data from animal models (like mice, rats, or dogs) is not available in the search results, the following table summarizes key pharmacokinetic parameters from phase I human studies, which are often the goal of animal model predictions [1] [2]:

Parameter	Details / Value (in humans)
Administration	Intravenous (IV) infusion (1-hour or 2-hour) [3] [1].
Recommended Phase II Dose	13 mg/m ² every 21 days [2].
Peak Plasma Concentration (C _{max})	At 13 mg/m ² dose: 103 ± 17 ng/mL [1].
Half-life (t _{1/2})	20 to 25 hours [4] [1].
Metabolism	Does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism [3] [4].
Route of Elimination	Renal excretion is minimal (approximately 1.4% to 8% of the dose recovered as unchanged drug in urine) [1] [2].
Protein Binding	Information not available in search results.

Parameter	Details / Value (in humans)
Volume of Distribution	Information not available in search results.

Mechanism of Action

The pharmacological activity of **Edotecarin** can be visualized in the following pathway. This diagram is based on its known mechanism as a topoisomerase I inhibitor [3] [4].



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Experimental Protocols from Clinical Studies

Here are the methodologies used in the key clinical pharmacokinetic studies:

- **Study Design:** Phase I, open-label, dose-escalation study in patients with advanced solid tumors. **Edotecarin** was administered as a single dose by IV infusion over 2 hours every 21 days [1] [2].
- **PK Sample Collection:** Blood samples for pharmacokinetic assessment were collected during and after the first administration. In one study, samples were taken pre-dose, at 30, 60, and 120 minutes during the infusion, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 18, and 26 hours post-infusion [1].
- **Bioanalytical Method:** Plasma concentrations of **Edotecarin** were determined. Although the specific analytical technique (e.g., HPLC, LC-MS) is not detailed in these abstracts, such studies typically use validated methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [1].

Insights for Preclinical Research

Although direct animal model data is unavailable, the search results provide context on the challenges and goals of cross-species pharmacokinetic studies:

- **Interspecies Differences:** A fundamental challenge in drug development is extrapolating data from animals to humans. Key differences, particularly in the rate of drug elimination, exist. For instance, the elimination half-life of drugs is generally 6 to 9 times longer in humans than in mice [5] [6].
- **Goal of Animal Studies:** Preclinical pharmacokinetic studies in animals aim to characterize parameters like clearance and volume of distribution, which can be scaled to predict a starting dose and regimen for human clinical trials [7]. The stable half-life and low renal clearance observed in humans were likely key parameters investigated in prior, non-public animal studies.

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